molecular formula C15H15NOS B2758166 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one CAS No. 137444-53-2

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one

Cat. No.: B2758166
CAS No.: 137444-53-2
M. Wt: 257.35
InChI Key: KMSYVLGJQGXZJB-JXMROGBWSA-N
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Description

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are compounds with strong electron donor-acceptor interactions, where donor and acceptor moieties are separated by a keto-vinyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one involves intramolecular charge transfer (ICT) between the donor (dimethylamino group) and acceptor (thienyl group) moieties. This charge transfer is influenced by solvent polarity, temperature, and substituent effects. The compound’s photophysical properties, such as fluorescence and absorption spectra, are significantly affected by these factors .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one

Uniqueness

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one is unique due to its specific donor-acceptor interactions and the presence of the thienyl group, which imparts distinct photophysical properties. This makes it particularly suitable for applications in photophysical studies and the development of advanced materials such as OLEDs and fluorescent sensors .

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSYVLGJQGXZJB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14385-59-2
Record name 3-(4-(DIMETHYLAMINO)PHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
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